molecular formula C9H9FN2 B039292 1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole CAS No. 120720-70-9

1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole

Cat. No. B039292
Key on ui cas rn: 120720-70-9
M. Wt: 164.18 g/mol
InChI Key: JIOLYHJCHOXTCC-UHFFFAOYSA-N
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Patent
US04782050

Procedure details

Using the procedure of Example 10B and starting with 2.87 g of 1-fluoromethyl-2-methylbenzimidazole and 1.94 g of selenium dioxide in 50 ml of dioxane, 2.58 g of the desired product was isolated.
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][N:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[N:5]=[C:4]1[CH3:12].[Se](=O)=[O:14]>O1CCOCC1>[F:1][CH2:2][N:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[N:5]=[C:4]1[CH:12]=[O:14]

Inputs

Step One
Name
Quantity
2.87 g
Type
reactant
Smiles
FCN1C(=NC2=C1C=CC=C2)C
Step Two
Name
Quantity
1.94 g
Type
reactant
Smiles
[Se](=O)=O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FCN1C(=NC2=C1C=CC=C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.58 g
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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